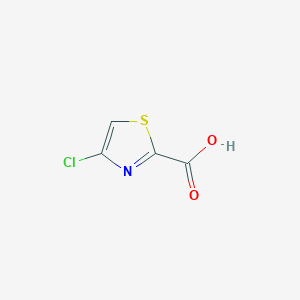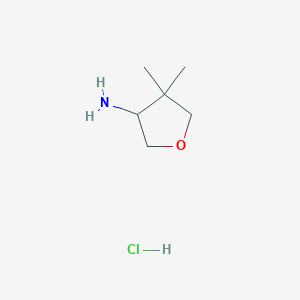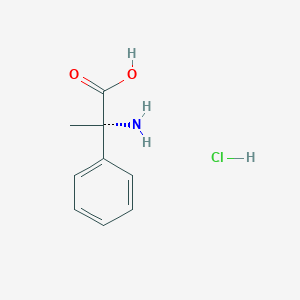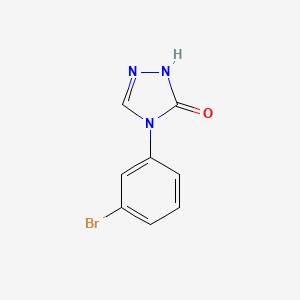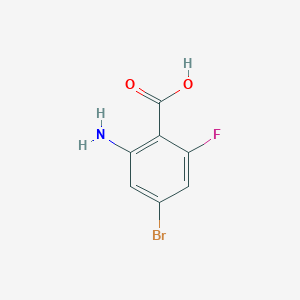
2-Amino-4-bromo-6-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-Amino-4-bromo-6-fluorobenzoic acid” has been reported. For instance, “2-Bromo-4-fluorobenzoic acid” can be synthesized through amination with aniline . Another example is the condensation of “2-amino-6-fluorobenzoic acid” methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH 2 Cl 2 to give 2-fluoro-6- [2- (4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester .
Molecular Structure Analysis
The molecular structure of “this compound” is C7H5BrFNO2 with a molecular weight of 234.02300 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not well-documented, compounds with similar structures have been used in various chemical reactions. For example, “2-Bromo-4-fluorobenzoic acid” has been used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Scientific Research Applications
Synthesis and Material Development
2-Amino-4-bromo-6-fluorobenzoic acid is primarily used in the synthesis of various chemical compounds. For example, it serves as a starting material in the synthesis of 3-Bromo-2-fluorobenzoic acid, which is synthesized through bromination, hydrolysis, diazotization, and deamination processes. This synthesis method is noted for its low cost and mild reaction conditions, making it suitable for industrial-scale production (Zhou, 2013). Additionally, this compound is used in the synthesis of 2-fluoro-6-iodobenzoic acid, another compound with applications in industrial and chemical research (Zhao et al., 2010).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are utilized. A study demonstrated the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F), derived from a similar chemical structure, for the fluorimetric determination of secondary amino acids. This method offers advantages like high reactivity and fluorescence yield, making it effective in detecting various amino acids (Imai & Watanabe, 1981).
Pharmaceutical Research
In pharmaceutical research, compounds derived from this compound have been investigated for their potential antibacterial properties. For instance, new fluorine-containing thiadiazolotriazinones, synthesized using this compound, showed promising antibacterial activity, indicating its potential in developing new pharmaceutical agents (Holla et al., 2003).
Material Sciences
In the field of material sciences, the co-crystal of this compound with other compounds has been synthesized and characterized. These co-crystals exhibit unique molecular interactions and have potential applications in developing new materials with specific properties (Banerjee et al., 2022).
Chemical Reactions and Catalysis
The compound plays a role in chemical reactions and catalysis. Studies have shown its involvement in regioselective copper-catalyzed amination of bromobenzoic acids. This process is significant for producing N-aryl and N-alkyl anthranilic acid derivatives, which have applications in various chemical syntheses (Wolf et al., 2006).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
It is known that benzoic acid derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The properties of benzoic acid derivatives can vary widely depending on their specific structure and the presence of functional groups .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromo-6-fluorobenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-amino-4-bromo-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMWKITYXSGIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


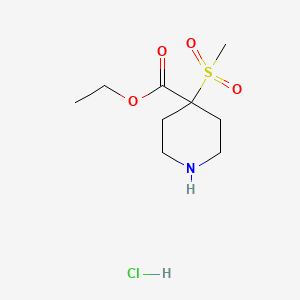
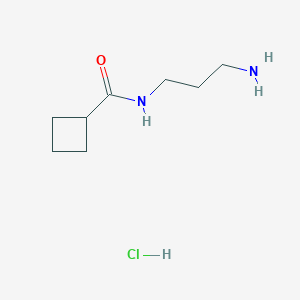
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
